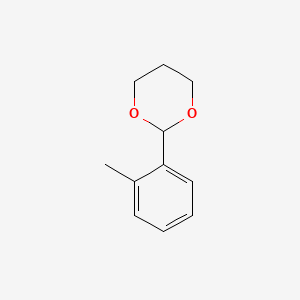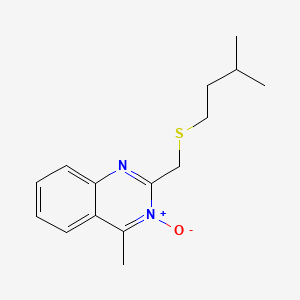
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves several steps. One common method is the reaction of 2-acetamidobenzoic acid with an amine in the presence of phosphorous trichloride to yield 2-methyl-3-phenylquinazolin-4(3H)-one . This intermediate can then be further modified to introduce the 3-oxide functionality and the 4-methyl-2-(((3-methylbutyl)thio)methyl) substituent. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and higher yields.
Analyse Des Réactions Chimiques
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and acetic anhydride . For example, the highly acidic proton of the methyl group at the C-4 position can promote acetoxylation to ester derivatives when treated with acetic anhydride under reflux . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various quinazoline analogues and ring-expanded derivatives . In biology and medicine, it has been studied for its potential anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anti-cancer or anti-bacterial effects.
Comparaison Avec Des Composés Similaires
Quinazoline, 4-methyl-2-(((3-methylbutyl)thio)methyl)-, 3-oxide can be compared with other quinazoline derivatives such as prazosin, doxazosin, erlotinib, and gefitinib . These compounds share a similar quinazoline core but differ in their substituents and specific biological activities. For instance, prazosin and doxazosin are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, while erlotinib and gefitinib are used for treating lung and pancreatic cancers
Propriétés
Numéro CAS |
6327-38-4 |
|---|---|
Formule moléculaire |
C15H20N2OS |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
4-methyl-2-(3-methylbutylsulfanylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)8-9-19-10-15-16-14-7-5-4-6-13(14)12(3)17(15)18/h4-7,11H,8-10H2,1-3H3 |
Clé InChI |
HOFGXXTVLSOQFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CSCCC(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


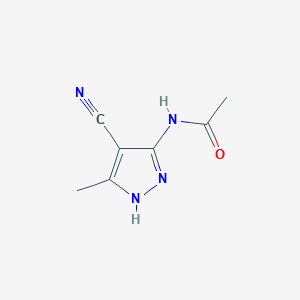
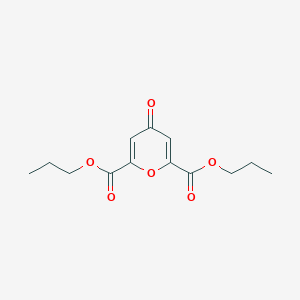
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
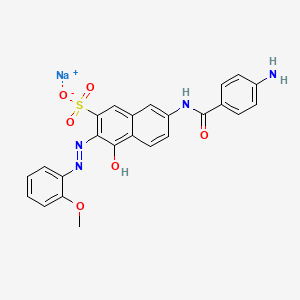
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)
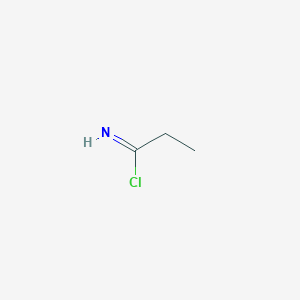


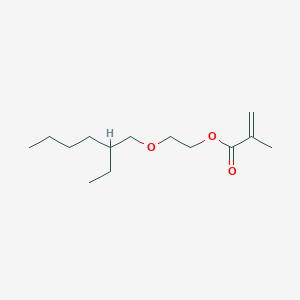


![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
